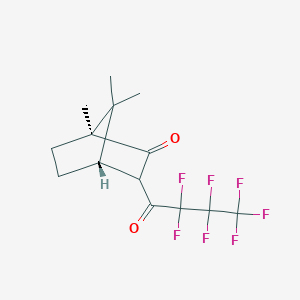
3-(Perfluorobutyryl)-(-)-camphor
Overview
Description
3-(Perfluorobutyryl)-(-)-camphor is a useful research compound. Its molecular formula is C14H15F7O2 and its molecular weight is 348.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Catalysis : A study by Gerstberger and Anwander (2001) explored the use of mesoporous inorganic/metalorganic hybrid materials, combining rare earth metal centers with chiral ligands including 3-(Perfluorobutyryl)-(-)-camphor, for asymmetric catalysis. They found that these materials displayed increased catalytic activity in asymmetric hetero-Diels–Alder cyclization reactions (Gerstberger & Anwander, 2001).
Toxicokinetics and Biotransformation : Völkel et al. (2006) investigated the toxicokinetics and biotransformation of 3-(4-Methylbenzylidene)camphor in rats after oral administration, which is a related compound. This study provides insights into the metabolism and elimination pathways of similar camphor derivatives (Völkel et al., 2006).
Receptor Activation and Desensitization : Xu, Blair, and Clapham (2005) examined how camphor activates and desensitizes the Transient Receptor Potential Vanilloid Subtype 1 (TRPV1) channel, a study relevant for understanding the molecular action of various camphor derivatives, including this compound (Xu, Blair, & Clapham, 2005).
Sunscreens and Cosmetic Applications : Research by Janjua et al. (2008) on the absorption and excretion of sunscreen ingredients, including 3-(4-Methylbenzylidene)camphor, highlights the relevance of studying the toxicological profile and skin penetration of this compound and related compounds in cosmetic applications (Janjua et al., 2008).
Organic Chemistry and NMR Techniques : A study by Yoneda et al. (2007) demonstrates the use of camphor in illustrating NMR techniques, which could be relevant for the structural analysis of this compound (Yoneda et al., 2007).
Chiroptical Properties and Crystal Structures : Lin et al. (2011) examined the relationship between crystal structures and chiroptical properties of chiral Yb(III) complexes with camphor-derivative β-diketone ligands, a study relevant to the structural and optical properties of this compound (Lin et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOESYEGLBLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045669 | |
| Record name | 3-(Perfluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257289-31-9, 115224-00-5 | |
| Record name | 3-(Perfluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptafluorobutyryl-(-)-camphor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-(perfluorobutyryl)-(-)-camphor in this research?
A: this compound, alongside its enantiomer and other similar ligands, played a crucial role in controlling the chirality of the synthesized Dy2 single-molecule magnets []. These complexes, featuring lanthanide ions, exhibit interesting magnetic properties and have potential applications in high-density data storage and quantum computing. By utilizing a chiral ligand like this compound, the researchers aimed to introduce chirality into the resulting complexes, influencing their magnetic behavior and potentially leading to materials with enhanced magneto-optical properties.
Q2: How does the structure of this compound contribute to the properties of the final Dy2 complexes?
A: While the abstract doesn't delve into the specific structural contributions of this compound, it's known that the choice of ligands in lanthanide complexes significantly impacts their properties. The steric bulk of the perfluorobutyryl group and the rigidity of the camphor framework likely influence the coordination geometry around the Dy ions, affecting the magnetic anisotropy and ultimately the magnetic behavior of the resulting complexes []. Further investigation into the crystal structures and magnetic measurements of these specific complexes would provide more detailed insights.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


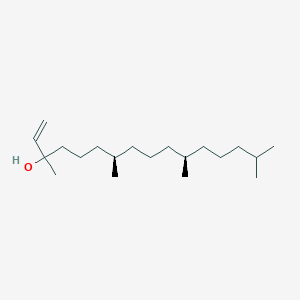


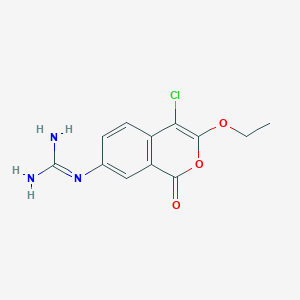
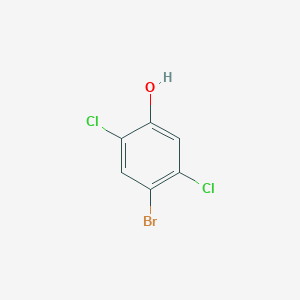
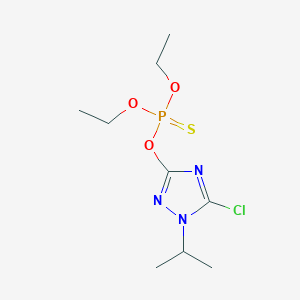
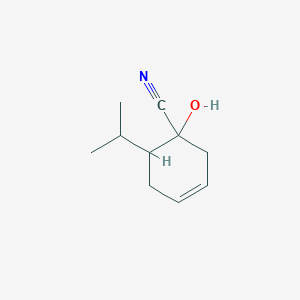
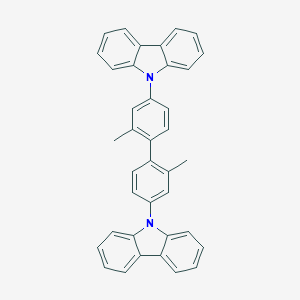
![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
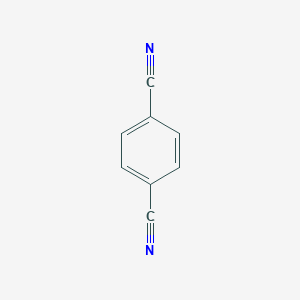
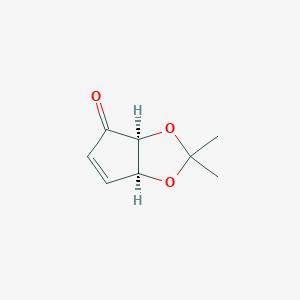
![(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one](/img/structure/B52194.png)
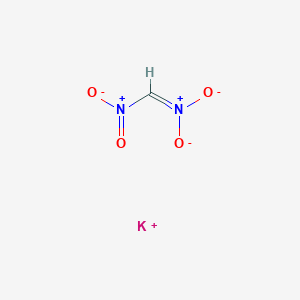
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)
